molecular formula C16H24ClNO3S B123033 C-Demethyl Clethodim CAS No. 112301-96-9

C-Demethyl Clethodim

Cat. No.: B123033
CAS No.: 112301-96-9
M. Wt: 345.9 g/mol
InChI Key: YSGSBNBWXYFZJA-CHIOMFQBSA-N
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Description

C-Demethyl Clethodim is a yellow to brown solid and a metabolite of Clethodim, a selective herbicide. It is primarily used in agricultural settings to control a variety of broadleaf weeds and some grass crops . The compound is known for its high selectivity and effectiveness in weed control.

Mechanism of Action

Target of Action

C-Demethyl Clethodim, like Clethodim, primarily targets the plant acetyl-CoA-carboxylase , an enzyme crucial for fatty acid biosynthesis. This enzyme is common to the pathways of fatty acid biosynthesis .

Mode of Action

This compound is a selective herbicide that exhibits its pesticidal activity in plants by inhibiting the action of acetyl coenzyme A carboxylase . This inhibition disrupts the normal biochemical processes within the plant, leading to the death of the plant .

Biochemical Pathways

The inhibition of acetyl coenzyme A carboxylase by this compound affects the fatty acid biosynthesis pathway . This disruption leads to a deficiency in essential fatty acids, which are crucial for various cellular functions, including the formation of cell membranes. The lack of these fatty acids eventually leads to the death of the plant .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound is rapidly absorbed and then undergoes several metabolic pathways, including oxidation to clethodim sulfoxide, conversion to S-methyl via a sulphonium cation intermediate, conversion to imine, and hydroxylation at the 5 position . The residues of clethodim and its oxidation metabolites in soil, plant, and seed have been studied using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) .

Result of Action

The result of this compound’s action is the death of the plant. The herbicide demonstrates phytotoxicity, inhibiting germination and root growth at various concentrations . It also causes changes in the enzymatic activity of certain enzymes and in cell elongation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the risk for earthworm-eating birds and mammals was assessed as high at first tier for soils with pH < 5.5 This indicates that soil pH can influence the bioavailability and toxicity of the compound

Biochemical Analysis

Biochemical Properties

C-Demethyl Clethodim interacts with several enzymes, proteins, and other biomolecules. It is known to inhibit lipid , which is a key component of cell membranes and plays a crucial role in cell structure and function. The nature of these interactions is complex and involves various biochemical reactions .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. For instance, it has been found to demonstrate phytotoxicity, inhibiting germination and root growth at certain concentrations . It also influences cell function by affecting the enzymatic activity of catalase and ascorbate peroxidase .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is known to inhibit acetyl coenzyme A carboxylase, an enzyme common to the pathways of fatty acid biosynthesis . This inhibition disrupts the normal functioning of the cell, leading to the observed effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the herbicide demonstrates phytotoxicity, inhibiting germination and root growth at all concentrations . Over time, changes were observed in the enzymatic activity of the enzymes catalase and ascorbate peroxidase .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it is known that the rate of elimination of similar compounds can be faster in animals administered a single low dose compared to those given a single high dose . This suggests that the effects of this compound may vary with different dosages in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as acetyl coenzyme A carboxylase , which is involved in fatty acid biosynthesis. The compound’s interaction with this enzyme could potentially affect metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of C-Demethyl Clethodim involves several steps, starting from Clethodim. The process typically includes the demethylation of Clethodim under specific reaction conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification . The process is designed to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: C-Demethyl Clethodim undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its function as a herbicide.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions are typically controlled to ensure the desired outcome .

Major Products Formed: The major products formed from the reactions of this compound include various metabolites that contribute to its herbicidal activity. These metabolites are crucial for its effectiveness in weed control .

Scientific Research Applications

Properties

IUPAC Name

2-[(E)-N-[(E)-3-chloroprop-2-enoxy]-C-methylcarbonimidoyl]-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO3S/c1-4-22-11(2)8-13-9-14(19)16(15(20)10-13)12(3)18-21-7-5-6-17/h5-6,11,13,19H,4,7-10H2,1-3H3/b6-5+,18-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVJEPZJOFFBPS-YADWXFRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(C)CC1CC(=C(C(=O)C1)C(=NOCC=CCl)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC(C)CC1CC(=C(C(=O)C1)/C(=N/OC/C=C/Cl)/C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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